Iothalamate sodium I 125

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iothalamate sodium I 125 is a radiopharmaceutical agent primarily used in medical diagnostics to evaluate renal function. It is a combination of iothalamate, a contrast medium, and iodine-125, a radioactive isotope. This compound is particularly valuable for measuring glomerular filtration rate (GFR), which is crucial for diagnosing and monitoring kidney diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of iothalamate sodium I 125 involves the synthesis of iothalamate followed by the incorporation of iodine-125. Iothalamate is synthesized through the iodination of benzoic acid derivatives. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in sterile, nonpyrogenic aqueous solutions. The final product contains approximately 1 mg of sodium iothalamate per mL, with a radioactive concentration of 250-300 µCi/mL. Sodium bicarbonate and hydrochloric acid are used for pH adjustment .

Analyse Des Réactions Chimiques

Types of Reactions: Iothalamate sodium I 125 primarily undergoes radiolabeling reactions due to the presence of iodine-125. It does not participate in significant chemical reactions such as oxidation, reduction, or substitution under normal physiological conditions .

Common Reagents and Conditions: The radiolabeling process involves the use of iodine-125, which decays by electron capture with a physical half-life of 60.14 days. The specific gamma ray constant for iodine-125 is 1.43 R/mCi-hr at 1 cm .

Major Products: The major product formed from the radiolabeling reaction is this compound itself, which is used for diagnostic purposes .

Applications De Recherche Scientifique

Iothalamate sodium I 125 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in the evaluation of glomerular filtration rate (GFR) in patients with renal diseases. This compound is indispensable in nephrology and urology for providing precise and reliable measurements of kidney function .

In addition to its medical applications, this compound is used in research studies to investigate renal physiology and pathology. It serves as a standard tool for assessing renal function in both clinical and experimental settings .

Mécanisme D'action

The mechanism of action of iothalamate sodium I 125 involves its use as a radiotracer. When administered intravenously, it travels through the bloodstream and is filtered by the kidneys. The iodine-125 component emits gamma rays, which can be detected using imaging equipment such as a gamma camera. This allows for the assessment of renal function, specifically glomerular filtration rate (GFR) .

Iothalamate is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules. This property ensures that the concentration of iothalamate in the urine accurately reflects the filtration capacity of the kidneys .

Comparaison Avec Des Composés Similaires

- Iohexol

- Iodamide

- Ioxithalamate

- Ioglicate

Comparison: Iothalamate sodium I 125 is unique due to its combination of iothalamate and the radioactive isotope iodine-125. This combination allows for precise measurement of glomerular filtration rate (GFR) through gamma ray emission. Other similar compounds, such as iohexol and iodamide, are also used as contrast agents but do not contain a radioactive component, making them less suitable for certain diagnostic applications .

Propriétés

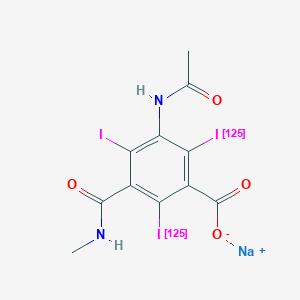

Formule moléculaire |

C11H8I3N2NaO4 |

|---|---|

Poids moléculaire |

631.90 g/mol |

Nom IUPAC |

sodium;3-acetamido-2,6-bis(125I)(iodanyl)-4-iodo-5-(methylcarbamoyl)benzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,14-2; |

Clé InChI |

WCIMWHNSWLLELS-ZMWPDAOESA-M |

SMILES isomérique |

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)I.[Na+] |

SMILES canonique |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.